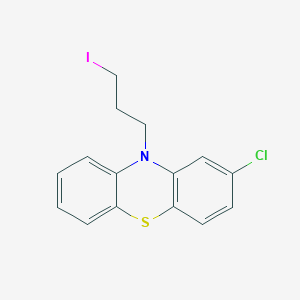
delta3-Cefuroxime axetil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delta3-Cefuroxime axetil is a prodrug of the cephalosporin antibiotic cefuroxime. It is a second-generation cephalosporin that contains a β-lactam ring structure, similar to penicillin antibiotics . This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
準備方法
Synthetic Routes and Reaction Conditions: Delta3-Cefuroxime axetil can be synthesized through various methods. One common method involves the preparation of a nanosuspension using an antisolvent precipitation method followed by ultrasonication . Another method involves the preparation of granules by mixing hydroxypropyl cellulose and lactose, followed by granulating, extruding, rounding, and drying .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of hydroxypropyl cellulose and lactose to create granules. These granules are then coated with a dampproof coating film to ensure stability and bioavailability .
化学反応の分析
Types of Reactions: Delta3-Cefuroxime axetil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include esterases, which hydrolyze this compound to its active form, cefuroxime . Other reagents may include oxidizing agents and nucleophiles for substitution reactions.
Major Products Formed: The primary product formed from the hydrolysis of this compound is cefuroxime, which is the active antibacterial agent .
科学的研究の応用
Delta3-Cefuroxime axetil has a wide range of scientific research applications. It is used extensively in drug formulation studies to improve oral bioavailability . In medicine, it is used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections . In biology, it is used to study the mechanisms of bacterial resistance and the efficacy of antibacterial agents .
作用機序
Delta3-Cefuroxime axetil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell death .
類似化合物との比較
Delta3-Cefuroxime axetil is similar to other cephalosporins, such as cefpodoxime proxetil and cefprozil . it is unique in its ability to be used as a prodrug, which enhances its oral bioavailability and stability . Other similar compounds include quinolones like ciprofloxacin and levofloxacin, which also have broad-spectrum antibacterial activity but differ in their mechanisms of action .
Conclusion
This compound is a versatile and effective antibacterial agent with a wide range of applications in medicine, biology, and industrial research. Its unique properties, including its ability to be used as a prodrug, make it a valuable compound in the fight against bacterial infections.
特性
分子式 |
C20H22N4O10S |
|---|---|
分子量 |
510.5 g/mol |
IUPAC名 |
1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,8,10,14-15,18H,7H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,15?,18-/m1/s1 |
InChIキー |
AQVGUOHUYICCIZ-GKAONTMHSA-N |
異性体SMILES |
CC(OC(=O)C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N |
正規SMILES |
CC(OC(=O)C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)









